alpha,alpha-Diphenyl-1-piperidinebutyronitrile hydrochloride
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Overview
Description
Alpha,alpha-Diphenyl-1-piperidinebutyronitrile hydrochloride: is a chemical compound with the molecular formula C21H25ClN2 and a molecular weight of 340.9 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of alpha,alpha-Diphenyl-1-piperidinebutyronitrile hydrochloride typically involves the reaction of piperidine with diphenylacetonitrile under specific conditions . The reaction is usually carried out in the presence of a strong base, such as sodium hydride or potassium tert-butoxide, and an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) .
Industrial Production Methods: it is likely that large-scale synthesis follows similar routes as laboratory methods, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions: Alpha,alpha-Diphenyl-1-piperidinebutyronitrile hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines .
Scientific Research Applications
Alpha,alpha-Diphenyl-1-piperidinebutyronitrile hydrochloride has several scientific research applications, including:
Mechanism of Action
The mechanism of action of alpha,alpha-Diphenyl-1-piperidinebutyronitrile hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Diphenidol: Another piperidine derivative with similar structural features.
Dipipanone: A related compound used as an analgesic.
Uniqueness: Alpha,alpha-Diphenyl-1-piperidinebutyronitrile hydrochloride is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity compared to other piperidine derivatives .
Properties
Molecular Formula |
C21H25ClN2 |
---|---|
Molecular Weight |
340.9 g/mol |
IUPAC Name |
2,2-diphenyl-4-piperidin-1-ylbutanenitrile;hydrochloride |
InChI |
InChI=1S/C21H24N2.ClH/c22-18-21(19-10-4-1-5-11-19,20-12-6-2-7-13-20)14-17-23-15-8-3-9-16-23;/h1-2,4-7,10-13H,3,8-9,14-17H2;1H |
InChI Key |
CZQALMSPVZHQJS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCC(C#N)(C2=CC=CC=C2)C3=CC=CC=C3.Cl |
Origin of Product |
United States |
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